molecular formula C17H19NO4 B4588265 N-(3,4,5-trimethoxybenzyl)benzamide

N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B4588265
M. Wt: 301.34 g/mol
InChI Key: JERXOWDMOSBAJU-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound with the molecular formula C17H19NO4. It is a derivative of benzamide, where the benzyl group is substituted with three methoxy groups at the 3, 4, and 5 positions.

Scientific Research Applications

N-(3,4,5-trimethoxybenzyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Sigma-Aldrich provides “N-(3,4,5-trimethoxybenzyl)benzamide” as part of a collection of rare and unique chemicals. The company does not provide a warranty with respect to this product . Therefore, it’s crucial to handle it with care, following all safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxybenzyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

N-(3,4,5-trimethoxybenzyl)benzamide can be compared with other similar compounds, such as:

  • 3,4,5-trimethoxybenzamide
  • N-(2,4,5-trimethoxybenzyl)benzamide
  • N-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl)benzamide

These compounds share similar structural features but may exhibit different chemical and biological properties. The presence and position of methoxy groups can significantly influence the reactivity and activity of these compounds .

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-9-12(10-15(21-2)16(14)22-3)11-18-17(19)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERXOWDMOSBAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 3,4,5-trimethoxybenzylamine (20.0 g, 0.101 mol), THF (88.0 mL) and triethylamine (14.9 g, 0.147 mol) was added dropwise benzoyl chloride (14.3 g, 0.101 mol) at −6-−3° C., and the dropping funnel was washed with THF (10 mL). The reaction mixture was stirred under a nitrogen atmosphere at −6-2° C. for 1 hr. The consumption of the starting material was confirmed by TLC (hexane/ethyl acetate (1:1)). To the reaction mixture was added water (44 mL) at 2-10° C., and the mixture was extracted three times with ethyl acetate (17, 40, 18 mL). The combined organic layers were washed twice with 18% brine (20 mL), and dried over magnesium sulfate (7.4 g). Silica gel (5.1 g) was added thereto, and the mixture was stirred for 11 min, and filtered through silica gel (19 g). The filtrate was concentrated to 35 g under reduced pressure in a bath at 35° C. To the concentrate was added ethyl acetate, and the solid was dissolved with heating. The solvent was evaporated under reduced pressure (content 52 g) in a bath at 40-30° C. until the content ceased to flow. During evaporation, seed crystals were added thereinto. Ethyl acetate in an amount necessary for filtration was added thereto, and the crystals were collected by filtration, washed with ethyl acetate, and dried under reduced pressure at 50° C. or lower to give N-benzoyl-3,4,5-trimethoxybenzylamine (27.3 g, 89.3%) as white crystals.
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20 g
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14.9 g
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88 mL
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14.3 g
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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